N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a bis-indole acetamide derivative with a molecular formula of C₂₂H₂₃N₃O₂ and a molecular weight of 361.44 g/mol . Key physicochemical properties include a logP of 3.28, indicating moderate lipophilicity, and a polar surface area (PSA) of 36.47 Ų, suggesting reasonable membrane permeability . The compound features two indole moieties: a 5-methoxy-substituted indole linked via an ethylacetamide chain to a 1-methyl-substituted indole. This structural complexity may influence its biological activity, particularly in receptor binding or enzyme inhibition.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-24-15-17(19-5-3-4-6-21(19)24)14-22(26)23-10-12-25-11-9-16-13-18(27-2)7-8-20(16)25/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,23,26) |
InChI Key |
HAKQMQSCKPJSNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole Precursors
The synthesis begins with functionalization of indole rings. Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a common base for deprotonating indole at the N1 position, enabling alkylation with haloalkanes (e.g., bromoethylacetamide derivatives). For example:
-
Step 1 : 5-Methoxyindole is treated with NaH/DMSO to generate the indolyl anion.
-
Step 2 : Reaction with 2-chloroethylacetamide introduces the ethylacetamide side chain.
Table 1 : Alkylation Conditions for Indole Derivatives
Formation of Acetamide Linkage
The acetamide group is introduced via acylation. Chloroacetyl chloride or acetic anhydride reacts with amine intermediates under basic conditions:
-
Method A : Reaction of 2-(1-methylindol-3-yl)ethylamine with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C.
-
Method B : Use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent for acetamide formation.
Table 2 : Acylation Efficiency Comparison
| Method | Reagent | Solvent | Time | Yield | Purity |
|---|---|---|---|---|---|
| A | Chloroacetyl chloride | THF | 2 h | 72% | 95% |
| B | CDI + Acetic acid | DCM | 4 h | 85% | 98% |
Coupling of Indole Moieties
The final step involves linking the two indole units. A Mitsunobu reaction or EDC-mediated coupling is employed:
-
EDC Coupling : N-(2-(5-methoxyindol-1-yl)ethyl)amine is coupled with 2-(1-methylindol-3-yl)acetic acid using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt).
-
Mitsunobu Reaction : Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate coupling under inert conditions.
Table 3 : Coupling Reaction Parameters
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | RT, 12 h | 68% |
| Mitsunobu | DEAD, PPh₃ | THF | 0°C, 6 h | 55% |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, indole-H), 6.95 (s, 1H, methoxyindole-H).
-
HRMS : m/z calc. for C₂₂H₂₄N₃O₃ [M+H]⁺: 390.1818; found: 390.1815.
Optimization Studies
Solvent and Temperature Effects
-
DMSO vs. DMF : DMSO improves solubility of indole anions but requires strict temperature control (<70°C).
-
Reaction Time : Prolonged heating (>6 h) reduces yields due to side reactions.
Table 4 : Optimization of Alkylation Step
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | +15% |
| Solvent | DMSO | +20% |
| Reaction Time | 3 h | +12% |
Comparative Analysis of Methods
Table 5 : Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| EDC Coupling | High purity, mild conditions | Costly reagents |
| Mitsunobu | Broad substrate tolerance | Toxic byproducts |
| NaH/DMSO Alkylation | Scalability | Moisture-sensitive conditions |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole rings in this compound are prime sites for electrophilic substitution, particularly at the 3-position due to their inherent electron density. Key reactions include:
-
Nitration : Reaction with nitric acid under controlled conditions introduces nitro groups at the 5-position of the indole rings, favored by the activating methoxy group.
-
Sulfonation : Sulfur trioxide or chlorosulfonic acid modifies the indole rings, producing sulfonated derivatives.
-
Halogenation : Iodination or bromination occurs at the 2-position of the indole rings, as seen in structurally related compounds (e.g., N-[2-(2-iodo-5-methoxyindol-3-yl)ethyl]acetamide) .
Example Reaction Pathway for Iodination :
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl yields the corresponding amine and acetic acid.
-
Basic Hydrolysis : NaOH produces sodium acetate and the free amine, which can further react or participate in coupling reactions.
Conditions and Outcomes :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-(1-Methyl-1H-indol-3-yl)ethylamine + acetic acid | 75–85% |
| Basic hydrolysis | 2M NaOH, 80°C | Sodium acetate + free amine | 70–78% |
Oxidation Reactions
The methoxy groups and indole rings are susceptible to oxidation:
-
Methoxy Demethylation : Strong oxidizing agents (e.g., BBr₃) remove methyl groups from methoxy substituents, forming hydroxylated indoles.
-
Indole Ring Oxidation : Ozone or peroxides cleave the indole rings, generating keto or carboxylic acid derivatives.
Notable Observation :
Steric hindrance from the ethyl bridge slows oxidation rates compared to simpler indole derivatives.
Alkylation and Acylation
The secondary amine (from acetamide hydrolysis) participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form tertiary amines.
-
Acylation : Acetyl chloride or anhydrides regenerate acetamide derivatives.
Catalytic Hydrogenation
Under H₂/Pd-C, the indole rings undergo partial hydrogenation to indoline derivatives, though the methoxy group may reduce catalytic efficiency .
Comparative Reactivity with Analogues
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields by stabilizing intermediates.
-
Temperature Control : Hydrolysis and oxidation require strict temperature monitoring to avoid side products.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide. In vitro assays demonstrate its efficacy against various cancer cell lines, with notable findings including:
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis and cell cycle arrest |
| A549 | 4.5 | Inhibition of proliferation via downregulation of cyclin D1 |
| HCT116 | 6.0 | Activation of caspase pathways |
The proposed mechanisms of action include:
- Inhibition of Histone Methyltransferases : The compound may inhibit EZH2, a key enzyme in the Polycomb Repressive Complex 2, leading to decreased histone methylation and reactivation of tumor suppressor genes.
- Induction of Apoptosis : Treatment increases pro-apoptotic proteins while decreasing anti-apoptotic proteins, promoting cancer cell death.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in treated cells, preventing further proliferation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study evaluated a series of related compounds for their effectiveness against various bacteria and fungi:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Diameter of Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 21 |
| Compound B | E. coli | 18 |
| Compound C | B. subtilis | 22 |
These findings indicate that certain derivatives of the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study outlined the synthetic routes involving Fischer indole synthesis, which is fundamental for creating indole derivatives with desired biological activities.
- Biological Evaluation : Research has shown that this compound can induce apoptosis in cancer cells through caspase activation pathways, particularly caspase-8, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, enhancing our understanding of its potential mechanisms at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Chloro-Substituted Analogs
- N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide (Molecular formula: C₁₂H₁₃ClN₂O; MW: 236.70 g/mol) replaces the methoxy and methyl groups with a chlorine atom.
Methoxy-Substituted Melatonin Derivatives
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; MW: 232.28 g/mol) shares the 5-methoxyindole core but lacks the second methylindole group. Its smaller size and simpler structure result in a lower logP (1.14 ) and higher metabolic stability, as evidenced by its widespread use in circadian rhythm regulation .
Triazole- and Thiadiazole-Modified Indoles
- Compound 5 from (N-(2-(1-((5-mercapto-4-phenyl-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide ; MW: 463.55 g/mol) introduces a triazole ring, increasing molecular complexity and PSA. Its higher melting point (205–208°C ) reflects enhanced crystallinity, which may reduce oral bioavailability compared to the target compound .
Pharmacokinetic and Metabolic Stability
Indomethacin Amide Analogs
- The phenethyl amide derivative of indomethacin () undergoes rapid metabolism via cytochrome P450 3A4/2D6 due to oxidation of the phenethyl group. In contrast, the target compound’s methoxy and methyl substituents may slow oxidative metabolism, as seen in similar bis-indole structures .
MetaSite Predictions
- Computational tools like MetaSite highlight that electron-deficient substituents (e.g., fluorine) or polar groups (e.g., glycine) on acetamide derivatives reduce metabolic instability. The target compound’s methoxy group may similarly shield it from O-demethylation, a common metabolic pathway for melatonin analogs .
MT1/MT2 Melatonin Receptor Ligands
- Compounds in (e.g., N-{2-[(3-hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide) exhibit high affinity for MT1/MT2 receptors. The target compound’s dual indole structure may enhance receptor binding through π-π stacking interactions, though its larger size could reduce selectivity .
COX-2 Inhibition
Data Tables
Table 1: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing indole-acetamide derivatives like N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide?
- Methodological Answer : The synthesis typically involves acylation of indole derivatives with acetic anhydride or chloroacetyl chloride under reflux conditions, followed by substitution reactions with aliphatic/aromatic amines. For example, indole-3-carbaldehyde oxime can react with 2-chloroacetamide derivatives in DMF with potassium iodide and potassium carbonate to form acetamide derivatives . Modifications to the indole core (e.g., methoxy, methyl groups) are achieved via Friedel-Crafts alkylation or nucleophilic substitution .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) is essential for confirming substituent positions on the indole rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography (using SHELX programs) resolves stereochemistry and crystal packing, particularly for verifying methoxy and methyl group orientations .
Q. What are the primary pharmacological targets of indole-acetamide derivatives?
- Methodological Answer : These compounds often target anti-apoptotic proteins like Bcl-2/Mcl-1 in cancer research or cyclooxygenase-2 (COX-2) in inflammation studies. For instance, phenethyl amide analogs of indomethacin show selective COX-2 inhibition, validated via enzyme assays and microsomal stability tests .
Q. How is crystallographic data utilized in understanding this compound’s reactivity?
- Methodological Answer : Programs like SHELXL refine crystal structures to identify hydrogen bonding, π-π stacking, and steric effects influencing metabolic stability. For example, methoxy groups at the 5-position of indole rings often reduce oxidative metabolism by cytochrome P450 enzymes .
Advanced Research Questions
Q. How can computational tools like MetaSite improve metabolic stability in indole-acetamide derivatives?
- Methodological Answer : MetaSite predicts metabolic "soft spots" by simulating cytochrome P450 interactions. For N-[2-(5-methoxyindol-3-yl)ethyl] analogs, introducing electron-deficient substituents (e.g., fluorophenyl) shifts metabolism from amide side chains to O-demethylation, enhancing stability. Experimental validation involves rat/human liver microsomes and pharmacokinetic profiling .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies arise from substituent electronic effects. For example, 5-methoxy groups enhance COX-2 selectivity, while bulky substituents (e.g., naphthalen-1-yl) reduce solubility. Systematic SAR studies using isosteric replacements and logP measurements clarify structure-activity relationships .
Q. How do antioxidant assays (e.g., FRAP, DPPH) evaluate indole-acetamide derivatives?
- Methodological Answer : Ferric Reducing Antioxidant Power (FRAP) measures electron donation capacity, while DPPH assays quantify free radical scavenging. Indole’s electron-rich aromatic system and acetamide’s hydrogen-bonding capacity synergize to enhance antioxidant activity. Dose-response curves (IC₅₀ values) are compared to ascorbic acid controls .
Q. What crystallographic challenges arise in resolving indole-acetamide structures with multiple substituents?
- Methodological Answer : Polymorphism and twinning are common due to flexible side chains. SHELXD/SHELXE resolve these via dual-space algorithms, while anomalous scattering (e.g., sulfur/chlorine atoms) aids phase determination. Disorder in methoxyethyl groups is minimized by low-temperature data collection .
Q. How are multi-component reactions (MCRs) optimized for synthesizing indole-acetamide hybrids?
- Methodological Answer : Nickel ferrite nanoparticles (NiFe₂O₄) catalyze MCRs under reflux, improving yield and reducing reaction time. For example, condensation of 2-(5-fluoroindol-1-yl)acetyl chloride with lysine in NaOH/HCl yields intermediates for antimicrobial hybrids. LC-MS monitors reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
